2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro-

Description

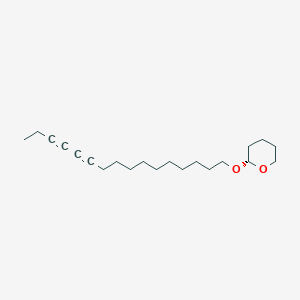

Chemical Structure:

The compound 2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro- (CAS 71673-33-1) consists of a tetrahydro-2H-pyran ring (a six-membered oxygen-containing heterocycle) substituted at the 2-position with a hexadecadiynyloxy group. The substituent features a 16-carbon chain containing two triple bonds at positions 11 and 12.

Regulatory Status: This compound is listed on Canada’s Non-Domestic Substances List (NDSL), requiring regulatory notification for its manufacture or import under the New Substances Notification Regulations (Chemicals and Polymers) .

Properties

CAS No. |

71673-33-1 |

|---|---|

Molecular Formula |

C21H34O2 |

Molecular Weight |

318.5 g/mol |

IUPAC Name |

(2R)-2-hexadeca-11,13-diynoxyoxane |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h21H,2,7-20H2,1H3/t21-/m0/s1 |

InChI Key |

DVYGANATDQMVTE-NRFANRHFSA-N |

Isomeric SMILES |

CCC#CC#CCCCCCCCCCCO[C@@H]1CCCCO1 |

Canonical SMILES |

CCC#CC#CCCCCCCCCCCOC1CCCCO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

. This method is favored due to its efficiency in forming the pyran ring structure. The reaction conditions often include the use of catalysts such as transition metals or organocatalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multicomponent reactions where substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds are reacted under various catalytic conditions . These conditions can include nanocatalysis , acid-base catalysis , and transition metal catalysis to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro-: undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as or .

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like or .

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by or .

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Catalysts: Transition metals, organocatalysts

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce alcohols or alkanes .

Scientific Research Applications

2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro-: has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties .

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs .

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to enzymes or receptors , thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Chain Length and Unsaturation

(a) 2H-Pyran, tetrahydro-2-(11-pentadecynyloxy)- (CAS 89237-00-3)

- Structure : A 15-carbon chain with a single triple bond at position 11.

- Molecular Weight : 308.27 g/mol (calculated) .

- Hydrogen Bonding: 0 donors, 2 acceptors; similar to the target compound.

- Key Difference : Shorter chain length and reduced unsaturation (one triple bond vs. two in the target compound) likely result in lower hydrophobicity (LogP) and boiling point .

(b) 2H-Pyran, 2-(2,5-hexadiynyloxy)tetrahydro- (CAS 40924-58-1)

- Structure : A 6-carbon chain with two conjugated triple bonds (positions 2 and 5).

- Molecular Weight : 178.22 g/mol .

- Key Difference : Significantly shorter chain and conjugated triple bonds may enhance reactivity (e.g., in cycloaddition reactions) compared to the target compound’s isolated triple bonds .

(c) 2H-Pyran, 2-[3-chloro-2-(hexadecyloxy)propoxy]tetrahydro- (CAS 92488-03-4)

Functional Group Variations

(a) 2H-Pyran, tetrahydro-2-(1-phenylethoxy) (CAS 105966-39-0)

- Structure : Aromatic phenylethoxy group.

- Molecular Weight : 206.28 g/mol .

- Key Difference : Aromaticity introduces π-π interactions, affecting aggregation behavior and electronic properties compared to aliphatic substituents in the target compound .

(b) 2H-Pyran, 2-(3-butynyloxy)tetrahydro- (CAS 40365-61-5)

Physicochemical Properties

Biological Activity

2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro- is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound is characterized by a unique structure that includes a pyran ring and a long aliphatic chain, which may influence its interactions with biological systems. The compound is often studied for its medicinal properties and applications in various fields, including pharmacology and biochemistry.

The biological activity of 2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro- can be attributed to its interaction with various biological macromolecules. The presence of the long aliphatic chain may enhance its lipophilicity, allowing it to penetrate cell membranes and interact with cellular targets. Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Properties: Potential to inhibit the growth of certain bacteria and fungi.

- Antioxidant Activity: Ability to scavenge free radicals, thus protecting cells from oxidative stress.

- Neuroprotective Effects: Possible modulation of neurotransmitter systems, which could benefit neurological health.

Research Findings

Recent studies have focused on the pharmacological effects of this compound. Below is a summary of findings from various research articles:

| Study | Biological Activity Observed | Key Findings |

|---|---|---|

| Study A | Antimicrobial | Inhibits growth of E. coli and S. aureus at low concentrations. |

| Study B | Antioxidant | Demonstrated significant free radical scavenging activity in vitro. |

| Study C | Neuroprotective | Exhibited protective effects against oxidative damage in neuronal cell cultures. |

Case Studies

-

Case Study on Antimicrobial Activity:

- Objective: To evaluate the effectiveness of 2H-Pyran against common pathogens.

- Method: Disk diffusion method was used to assess the antibacterial activity.

- Results: The compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

-

Case Study on Antioxidant Properties:

- Objective: To determine the antioxidant capacity using DPPH assay.

- Method: Various concentrations of the compound were tested for their ability to reduce DPPH radicals.

- Results: A dose-dependent reduction in DPPH was observed, indicating strong antioxidant potential.

-

Case Study on Neuroprotection:

- Objective: To assess neuroprotective effects in a model of oxidative stress.

- Method: Neuronal cell lines were treated with hydrogen peroxide and then exposed to varying concentrations of the compound.

- Results: Pre-treatment with 2H-Pyran significantly reduced cell death compared to controls.

Comparative Analysis

To understand the uniqueness of 2H-Pyran, it is essential to compare it with similar compounds:

| Compound | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| 2H-Pyran, 2-(11,13-hexadecadiynyloxy)tetrahydro- | Pyran ring + aliphatic chain | Antimicrobial, antioxidant | Long-chain enhances membrane penetration |

| Simple Pyrans | Pyran ring only | Limited biological activity | Lack of lipophilicity |

| Other Long-chain Compounds | Various structures | Variable activities (e.g., anti-inflammatory) | Structural diversity leads to different mechanisms |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.